N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: is a complex organic compound that features a piperazine ring substituted with a 4-cyanophenyl group and a 2-fluorophenyl group, along with a carbothioamide functional group
Scientific Research Applications
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with 4-cyanophenyl and 2-fluorophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions where the piperazine nitrogen atoms attack the electrophilic aromatic rings.
Introduction of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be done by reacting the substituted piperazine with thiocarbonyldiimidazole or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. The presence of the cyanophenyl and fluorophenyl groups can enhance binding affinity and selectivity, while the carbothioamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-4-(2-chlorophenyl)piperazine-1-carbothioamide
- N-(4-cyanophenyl)-4-(2-bromophenyl)piperazine-1-carbothioamide
- N-(4-cyanophenyl)-4-(2-methylphenyl)piperazine-1-carbothioamide
Uniqueness
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4S/c19-16-3-1-2-4-17(16)22-9-11-23(12-10-22)18(24)21-15-7-5-14(13-20)6-8-15/h1-8H,9-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLDMQVASTLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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